molecular formula C25H26N4O5 B4134839 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B4134839
M. Wt: 462.5 g/mol
InChI Key: LOLNEESOXQGBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but studies suggest that it may function by inhibiting specific enzymes or receptors in the body. For instance, Compound X has been shown to inhibit the activity of certain enzymes involved in the progression of cancer. Additionally, studies have demonstrated that Compound X may interact with specific receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects on the body. For instance, studies have demonstrated that Compound X can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body. Furthermore, studies have suggested that Compound X may have neuroprotective effects, preventing the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Compound X in lab experiments is its synthetic nature, allowing for precise control over the chemical structure and purity of the compound. Additionally, Compound X has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using Compound X is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

For the study of Compound X include investigating its potential as a therapeutic agent, understanding its mechanism of action, and conducting human clinical trials.

Scientific Research Applications

Compound X has been the subject of various scientific studies due to its potential applications in different fields. One of the primary applications of Compound X is in the field of medicinal chemistry. Numerous studies have investigated the potential of Compound X as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, Compound X has been studied for its potential use as a diagnostic tool in the detection of certain diseases.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-17(2)25(31)28-15-13-27(14-16-28)21-10-6-4-8-19(21)26-24(30)23-12-11-22(34-23)18-7-3-5-9-20(18)29(32)33/h3-12,17H,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLNEESOXQGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Reactant of Route 5
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.